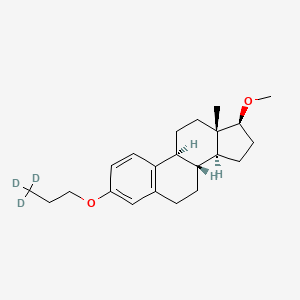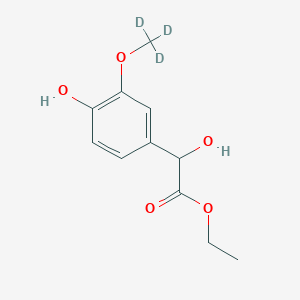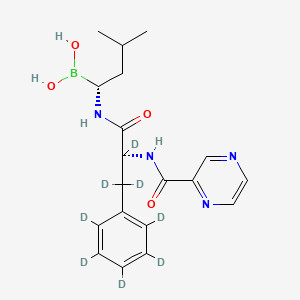
D-Glucose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-13C-1: is a labeled form of D-Glucose, where the carbon at the first position is replaced with the isotope carbon-13. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucose-13C-1 can be synthesized through various methods, including the incorporation of carbon-13 into glucose during its biosynthesis. One common method involves the use of labeled carbon dioxide in photosynthetic organisms, which then incorporate the isotope into glucose through natural metabolic processes.
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled precursors in microbial fermentation processes. These methods ensure high yields and purity of the labeled glucose, making it suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucose-13C-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucaric acid.
Reduction: Formation of sorbitol.
Substitution: Formation of various glucose derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses sodium borohydride or hydrogen gas with a catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucose-13C-1 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. It helps in understanding the primary reaction mechanisms in pyrolysis and other chemical processes.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways, including glycolysis and the Krebs cycle. It helps in elucidating the fate of glucose in various biological systems.
Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes. It aids in the development of diagnostic tools and therapeutic strategies.
Industry: In industrial applications, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of glucose-containing products.
Wirkmechanismus
D-Glucose-13C-1 exerts its effects by participating in the same metabolic pathways as regular glucose. The carbon-13 isotope allows for the tracking of glucose molecules through these pathways using techniques like NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
D-Glucose-13C-2: Labeled at the second carbon position.
D-Glucose-13C-6: Labeled at the sixth carbon position.
D-Glucose-13C-1,2: Labeled at both the first and second carbon positions.
Uniqueness: this compound is unique due to its specific labeling at the first carbon position, which allows for detailed studies of reactions and pathways involving this particular carbon atom. This specificity makes it a valuable tool in research applications where precise tracking of glucose metabolism is required.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-DDGHUVPUSA-N |
Isomerische SMILES |
C([C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


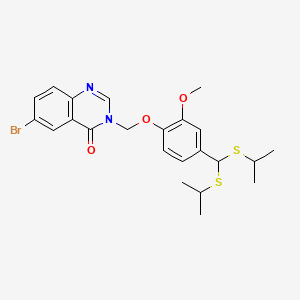
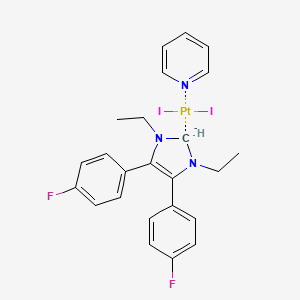
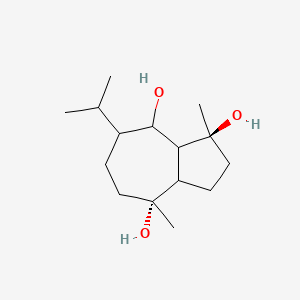

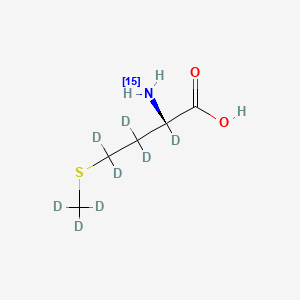
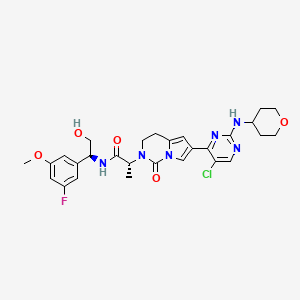
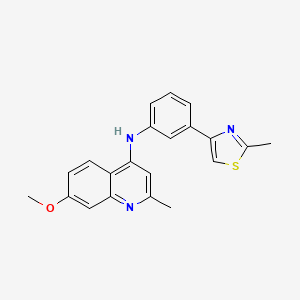
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
